3-ethoxy-N-(2-fluorophenyl)propanamide
Description
3-Ethoxy-N-(2-fluorophenyl)propanamide is an amide derivative featuring a 2-fluorophenyl group attached to a propanamide backbone with an ethoxy (–OCH₂CH₃) substituent at the third carbon. The 2-fluorophenyl moiety is commonly observed in bioactive molecules, including opioid analogs like fluorofentanyl derivatives , highlighting its relevance in medicinal chemistry.
Properties
IUPAC Name |
3-ethoxy-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-8-7-11(14)13-10-6-4-3-5-9(10)12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBSJWBVLECCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethoxy-N-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluoroaniline with ethyl 3-bromopropanoate under basic conditions to form the intermediate ethyl 3-(2-fluorophenylamino)propanoate. This intermediate is then hydrolyzed and subsequently amidated to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-ethoxy-N-(2-fluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-ethoxy-N-(2-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, potentially including enzymes or receptors. The exact pathways and targets depend on the context of its use and the specific biological or chemical systems involved .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and properties of 3-ethoxy-N-(2-fluorophenyl)propanamide with related compounds:
Pharmacological and Regulatory Considerations
- Opioid Derivatives : Fluorofentanyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) are controlled substances under international narcotics laws due to high receptor affinity .
- Non-Opioid Analogs: Chloro or ethoxy-substituted propanamides (e.g., 3-chloro-N-(2-fluorobenzyl)propanamide) are primarily lab reagents or intermediates, lacking reported psychoactivity .
Physicochemical Properties
- Solubility and Stability: The ethoxy group in this compound may enhance hydrophobicity compared to chloro or amino analogs, influencing bioavailability.
- Spectroscopic Data : Related compounds (e.g., trifluoro analogs) show distinct ¹H NMR signals for fluorophenyl protons (δ 6.76–7.17 ppm) and amide NH (δ 8.26 ppm) , aiding structural elucidation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
